Cas no 2770557-14-5 (tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate)
![tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate structure](https://ja.kuujia.com/scimg/cas/2770557-14-5x500.png)
tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate
- 2770557-14-5
- EN300-37104310
-
- インチ: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-10-4-8(9)6-13-10/h8-10,13H,4-7H2,1-3H3,(H,14,15)
- InChIKey: IZSYFEVGCHDPSL-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NCC1CC2CC1CN2)=O
計算された属性
- せいみつぶんしりょう: 226.168127949g/mol
- どういたいしつりょう: 226.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.4Ų
tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37104310-1.0g |
tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate |
2770557-14-5 | 1g |
$0.0 | 2023-06-06 |
tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamateに関する追加情報
Research Brief on tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate (CAS: 2770557-14-5)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of bicyclic compounds, particularly those containing the 2-azabicyclo[2.2.1]heptane scaffold. Among these, tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate (CAS: 2770557-14-5) has emerged as a key intermediate in the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, its synthetic applications, and its potential in drug discovery.
The compound tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate is a protected amine derivative that serves as a versatile building block in organic synthesis. Its unique bicyclic structure imparts rigidity and stereochemical control, making it particularly valuable in the design of peptidomimetics and small-molecule inhibitors. Recent studies have explored its utility in the synthesis of protease inhibitors, GPCR modulators, and other biologically active molecules. The CAS number 2770557-14-5 is frequently referenced in patent literature and academic publications, underscoring its importance in medicinal chemistry.
One of the most notable applications of tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate is in the development of central nervous system (CNS) therapeutics. Researchers have utilized this compound to synthesize analogs with enhanced blood-brain barrier permeability and receptor selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of sigma-1 receptor ligands, showing promising results in preclinical models of neuropathic pain. The study highlighted the compound's role in improving pharmacokinetic properties and reducing off-target effects.
In addition to its pharmacological applications, recent synthetic methodologies have focused on optimizing the production of tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate. A 2024 report in Organic Process Research & Development detailed a scalable, enantioselective synthesis route that minimizes waste and improves yield. This advancement is particularly relevant for industrial-scale production, where cost-efficiency and environmental considerations are paramount. The report also emphasized the compound's stability under various reaction conditions, further enhancing its utility as a synthetic intermediate.
Looking ahead, the potential of tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate extends beyond its current applications. Ongoing research is investigating its incorporation into bifunctional molecules and PROTACs (proteolysis-targeting chimeras), which represent cutting-edge approaches in targeted protein degradation. Preliminary data suggest that the compound's rigid scaffold may contribute to improved linker geometry and target engagement, offering new avenues for drug discovery. As such, tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate remains a compound of significant interest in the chemical biology and pharmaceutical communities.
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